An In-depth Technical Guide to rac-1,1,2-Diaminopropane-d3: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to rac-1,1,2-Diaminopropane-d3: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of rac-1,1,2-Diaminopropane-d3, an isotopically labeled organic compound of significant interest in pharmaceutical research. By strategically replacing hydrogen atoms with deuterium at specific positions, this molecule serves as a valuable tool in mechanistic studies, metabolic profiling, and as an internal standard in quantitative analysis. This guide will delve into the foundational principles of isotopic labeling, the specific characteristics of rac-1,1,2-Diaminopropane-d3, and its practical applications in advancing drug discovery and development.
Introduction: The Role of Isotopic Labeling in Modern Research
Isotopic labeling is a technique used to track the passage of an isotope through a chemical reaction, metabolic pathway, or a biological cell. By replacing one or more atoms of a molecule with their isotope, researchers can follow the molecule's journey and elucidate complex biological processes. Stable, non-radioactive isotopes such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are commonly employed for these purposes.[1] Deuterium labeling, in particular, has emerged as a powerful strategy in medicinal chemistry to enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[2]
rac-1,1,2-Diaminopropane-d3 is a deuterated analog of 1,2-diaminopropane, a simple chiral diamine. The "rac" prefix indicates that it is a racemic mixture of its two enantiomers. The "-d3" suffix signifies that three hydrogen atoms have been replaced by deuterium atoms at the 1 and 2 positions of the propane chain. This specific labeling pattern makes it a valuable tool for various research applications, which will be explored in detail in this guide.
Core Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | rac-1,1,2-Diaminopropane-d3 | [2] |
| Synonyms | 1,2-Propanediamine-d3, (RS)-1,2-Propanediamine-d3, 1,2-Propylenediamine-d3 | [3] |
| CAS Number | 2708283-46-7 | [4] |
| Molecular Formula | C₃D₃H₇N₂ | [3] |
| Molecular Weight | Approximately 77.10 - 77.14 g/mol | [2][3] |
| Appearance | Colorless Liquid | [4] |
| Isotopic Purity | ≥99 atom % D | [4] |
The physical properties of rac-1,1,2-Diaminopropane-d3 are expected to be very similar to those of 1,2-diaminopropane, which is a colorless liquid with a fishy, ammoniacal odor.[5] Key physical properties of the non-deuterated analog are provided below for reference.
| Property (of 1,2-Diaminopropane) | Value | Source |
| Boiling Point | 119-120 °C | [5] |
| Melting Point | -37 °C | [5] |
| Density | 0.87 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.446 | [5] |
Spectroscopic Characterization (Predicted)
Due to the lack of published experimental spectra for rac-1,1,2-Diaminopropane-d3, this section provides a theoretical interpretation of its expected spectroscopic signatures based on the principles of NMR, IR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simplified compared to its non-deuterated analog due to the substitution of three protons with deuterium. The signals corresponding to the protons at the C1 and C2 positions will be absent. The remaining signals would be from the methyl group (CH₃) and the two amine groups (-NH₂). The methyl group would likely appear as a singlet, and the amine protons would appear as broad singlets, the chemical shift of which can be concentration and solvent dependent.
-
¹³C NMR: The carbon-13 NMR spectrum would show three signals corresponding to the three carbon atoms. The signals for the carbons bonded to deuterium (C1 and C2) would exhibit coupling to deuterium, which has a nuclear spin of 1. This would result in a characteristic splitting pattern (a triplet for a CD group and a multiplet for a CD₂ group). The chemical shifts would be slightly different from the non-deuterated analog due to the isotopic effect. For reference, the reported ¹³C NMR chemical shifts for 1,2-diaminopropane are approximately 23.4 ppm (CH₃), 49.9 ppm (CH), and 50.1 ppm (CH₂).[6]
-
²H NMR (Deuterium NMR): A deuterium NMR spectrum would show signals corresponding to the deuterium atoms at the C1 and C2 positions, confirming the location of isotopic labeling.
Infrared (IR) Spectroscopy
The IR spectrum of rac-1,1,2-Diaminopropane-d3 will be very similar to that of 1,2-diaminopropane, with the most significant difference being the presence of C-D stretching vibrations.
-
N-H Stretching: Bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine groups are expected.[7]
-
C-H Stretching: Aliphatic C-H stretching vibrations from the methyl group will be observed in the 2850-3000 cm⁻¹ region.[7]
-
C-D Stretching: The carbon-deuterium stretching vibrations are expected to appear in the range of 2100-2250 cm⁻¹, a region that is typically free of other fundamental vibrations, making them easily identifiable.
-
N-H Bending: A band around 1600 cm⁻¹ due to the scissoring vibration of the primary amine groups is expected.[7]
-
C-N Stretching: C-N stretching vibrations are expected in the fingerprint region, typically between 1000 and 1250 cm⁻¹.[7]
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for confirming the molecular weight and isotopic incorporation of rac-1,1,2-Diaminopropane-d3.
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) in the mass spectrum will appear at an m/z value corresponding to its molecular weight (approximately 77.1).
-
Isotopic Distribution: The mass spectrum will show a characteristic isotopic pattern reflecting the presence of three deuterium atoms.
-
Fragmentation Pattern: The fragmentation pattern is expected to be similar to that of 1,2-diaminopropane, with characteristic losses of amine and alkyl fragments. The presence of deuterium in the fragments can provide information about the location of the label.
Synthesis of rac-1,1,2-Diaminopropane-d3
Proposed Synthetic Pathway
A common industrial method for synthesizing 1,2-diaminopropane is the ammonolysis of 1,2-dichloropropane.[5] A similar approach could be adapted for the deuterated analog, starting from a deuterated precursor.
Caption: Proposed synthesis of rac-1,1,2-Diaminopropane-d3.
Step-by-Step Methodology (Hypothetical):
-
Starting Material: The synthesis would begin with a deuterated precursor, 1,2-dichloropropane-1,1,2-d3. This starting material could potentially be synthesized from deuterated propylene or other suitable deuterated building blocks.
-
Ammonolysis: The deuterated 1,2-dichloropropane would be reacted with an excess of ammonia (NH₃) in a high-pressure reactor at an elevated temperature.
-
Reaction Mixture: The resulting reaction mixture would contain rac-1,1,2-diaminopropane-d3, ammonium chloride (NH₄Cl), and unreacted ammonia.
-
Isolation and Purification: The excess ammonia would be removed, and the diamine would be separated from the ammonium chloride. The crude product would then be purified by distillation to yield the final rac-1,1,2-Diaminopropane-d3.
Alternative Deuteration Strategies
Other general methods for the selective deuteration of amines could also be considered, such as catalytic H-D exchange reactions using a deuterium source like D₂O in the presence of a suitable catalyst.[]
Applications in Drug Development and Research
The primary utility of rac-1,1,2-Diaminopropane-d3 lies in its application as an isotopically labeled compound in pharmaceutical and biomedical research.
The Kinetic Isotope Effect (KIE)
The foundation for many applications of deuterated compounds is the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[9] Consequently, reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a deuterium atom is substituted at that position. Many drug metabolism pathways, particularly those mediated by cytochrome P450 enzymes, involve C-H bond cleavage.[9]
Caption: The Kinetic Isotope Effect in Drug Metabolism.
Applications of rac-1,1,2-Diaminopropane-d3
-
Internal Standard: In quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled version of the analyte is the ideal internal standard. rac-1,1,2-Diaminopropane-d3 can be used as an internal standard for the quantification of the non-deuterated 1,2-diaminopropane or related compounds in biological matrices.
-
Metabolic Studies: By incorporating rac-1,1,2-Diaminopropane-d3 into a larger drug molecule, researchers can study its metabolic fate. The presence of deuterium acts as a tracer, allowing for the identification and quantification of metabolites using mass spectrometry. This is crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Mechanistic Studies: The KIE can be used to investigate reaction mechanisms. By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can determine if C-H bond cleavage is involved in the rate-determining step of a particular biological or chemical process.
-
Improving Pharmacokinetic Profiles: While rac-1,1,2-Diaminopropane-d3 is a simple building block, the principles of its use in modifying metabolic stability can be applied to more complex drug candidates. By strategically placing deuterium at metabolically labile sites, the rate of drug metabolism can be slowed, potentially leading to an improved pharmacokinetic profile, including a longer half-life and reduced dosing frequency.[3][10]
Safety and Handling
General Safety Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Keep away from heat, sparks, and open flames.[10]
-
Store in a tightly sealed container in a cool, dry place.[10]
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[3]
Conclusion
rac-1,1,2-Diaminopropane-d3 is a valuable tool for researchers in the fields of medicinal chemistry, drug metabolism, and bioanalysis. Its utility stems from the principles of isotopic labeling and the kinetic isotope effect, which allow for its use as a tracer, an internal standard, and a means to probe and modify metabolic pathways. While specific experimental data for this compound is limited, its properties and applications can be well-understood through an analysis of its non-deuterated counterpart and the broader principles of deuterium chemistry. As the demand for more sophisticated tools in drug discovery continues to grow, the importance of isotopically labeled compounds like rac-1,1,2-Diaminopropane-d3 is set to increase.
References
-
Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5276–5297. [Link]
-
Wikipedia. (2023). 1,2-Diaminopropane. Retrieved from [Link]
-
Gál, M., Schlosser, G., & Mező, G. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(3), 701. [Link]
-
Wikipedia. (2023). Isotopic labeling. Retrieved from [Link]
-
Cerno Bioscience. (n.d.). Isotope Labeling. Retrieved from [Link]
-
Russak, E. M., & Hentges, S. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 52(9), 897–907. [Link]
-
Isowater Corporation. (n.d.). Pharmaceutical Applications Of Deuterium. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 1,2-diaminopropane and the formed silver–amine complex. Retrieved from [Link]
- Google Patents. (n.d.). KR100442111B1 - Manufacturing method of 1,2-diaminopropane.
-
Chemistry LibreTexts. (2025). 10.8: Spectroscopy of Amines. Retrieved from [Link]
Sources
- 1. rac 1,2-Diaminopropane-d3 | LGC Standards [lgcstandards.com]
- 2. researchgate.net [researchgate.net]
- 3. Late-Stage Isotopic Exchange of Primary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (±)-1,2-Propane-1,1,2-d3-diamine[(±)-1,2-Diaminopropane] [cymitquimica.com]
- 5. Ionizable isotopic labeling reagent for relative quantification of amine metabolites by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mzinterpretation.com [mzinterpretation.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 9. Late-Stage Isotopic Exchange of Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
